Stilbene oxide

概要

説明

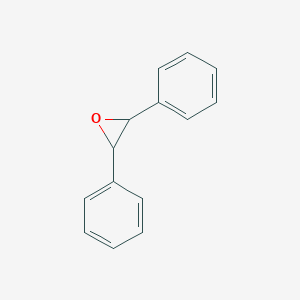

Stilbene oxide, also known as trans-1,2-diphenylethylene oxide, is an organic compound with the molecular formula C14H12O. It is a colorless crystalline solid that is used in various chemical reactions and industrial applications. This compound is a derivative of stilbene, a compound that consists of two phenyl groups connected by an ethylene bridge. The oxide form is created by the epoxidation of stilbene, resulting in a three-membered epoxide ring.

準備方法

Synthetic Routes and Reaction Conditions: Stilbene oxide can be synthesized through the epoxidation of stilbene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields trans-stilbene oxide as the major product .

Industrial Production Methods: In industrial settings, this compound is often produced using more scalable methods. One such method involves the use of molecular oxygen and a catalyst, such as cobalt oxide supported on reduced graphene oxide. This method allows for the epoxidation of stilbene under moderate conditions and shorter reaction times .

化学反応の分析

Types of Reactions: Stilbene oxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form phenanthrene derivatives through a photocyclization reaction.

Reduction: The epoxide ring in this compound can be reduced to form dihydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Iodine, TEMPO, UV light.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Phenanthrene derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Substituted stilbene derivatives.

科学的研究の応用

Chemical Applications

Synthesis of Organic Compounds

Stilbene oxide serves as a crucial starting material for synthesizing various organic compounds. It can be transformed into phenanthrene derivatives through oxidation and substituted stilbene derivatives via substitution reactions. Additionally, it is used to produce dihydroxy derivatives through reduction processes.

Chiral Stationary Phases in Chromatography

Trans-stilbene oxide is employed in creating chiral stationary phases for high-performance liquid chromatography (HPLC). Its application enhances the enantioseparation efficiency of pharmaceutical compounds, demonstrating significant advancements in analytical methodologies .

Biological Applications

Enzyme Studies

Research indicates that this compound derivatives exhibit significant biological activity, particularly in enzyme induction and inhibition studies. For instance, certain stilbene derivatives have been shown to activate microsomal epoxide hydrolase activity, which is crucial for drug metabolism .

Anticancer Properties

this compound derivatives are being investigated for their potential anticancer properties. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis, making them candidates for further pharmaceutical development .

Industrial Applications

Development of Catalysts

this compound plays a role in the development of catalysts for alkene epoxidation reactions. Recent research has focused on carbon nitride-supported iron cluster catalysts that utilize this compound to promote sustainable chemical synthesis processes .

Environmental Remediation

In environmental chemistry, this compound has been utilized in laboratory studies to assess its degradation under various redox conditions. These studies aim to improve the remediation of contaminants like trichloroethylene (TCE) using encapsulated systems that include this compound .

Case Study 1: Anticancer Properties

A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability and induced apoptosis at low concentrations, suggesting their potential as anticancer agents.

Case Study 2: Chiral Separation

Research conducted on the use of trans-stilbene oxide in HPLC demonstrated improved resolution and separation efficiency of chiral compounds compared to traditional methods. The study concluded that utilizing this compound as a chiral selector could revolutionize pharmaceutical analysis.

作用機序

Stilbene oxide can be compared with other similar compounds, such as:

Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.

Pterostilbene: Another stilbene derivative with similar biological activities but higher bioavailability compared to resveratrol.

Combretastatin A-4: A stilbene derivative with strong antimitotic and antineoplastic properties.

Uniqueness of this compound: this compound is unique due to its epoxide ring, which allows it to undergo a variety of chemical reactions that are not possible with other stilbene derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.

類似化合物との比較

- Resveratrol

- Pterostilbene

- Combretastatin A-4

- Oxyresveratrol

- Piceatannol

生物活性

Stilbene oxide, a compound derived from stilbene through epoxidation, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. Additionally, it highlights relevant case studies and research findings that elucidate the mechanisms underlying these activities.

Chemical Structure and Properties

This compound exists primarily in two forms: (E)-stilbene oxide and (Z)-stilbene oxide . The epoxide structure contributes to its reactivity and biological activity. The compound is known for its stability under various conditions, which makes it a candidate for therapeutic applications.

Anticancer Activity

This compound has demonstrated significant anticancer properties across multiple studies:

- Cell Line Studies : Research indicates that this compound inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. For instance, a study found that trans-stilbene oxide (TSO) exhibited cytotoxic effects in CHO-K1 and HepG2 cell lines with significant reductions in cell viability at concentrations as low as 15.6 μM .

- Mechanisms of Action : TSO induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties:

- Inhibition of Inflammatory Pathways : Studies have indicated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Case Study : A recent investigation demonstrated that this compound reduced inflammation in an animal model of colitis by modulating immune cell activity and decreasing inflammatory marker levels .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest:

- Free Radical Scavenging : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases .

- Mechanistic Insights : The compound activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver cells .

Metabolic Effects

This compound also influences metabolic pathways:

- Impact on Drug Metabolism : Research indicates that TSO induces the expression of cytochrome P450 enzymes (CYPs), particularly CYP2B6 and CYP2B10, via activation of the constitutive androstane receptor (CAR). This induction suggests a role for this compound in drug metabolism and detoxification processes .

- Anticoagulant Properties : Preliminary studies suggest that this compound may possess anticoagulant activity by inhibiting thrombin and factor Xa, indicating potential therapeutic applications in managing coagulation disorders .

Summary of Biological Activities

特性

IUPAC Name |

2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937561 | |

| Record name | 2,3-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17619-97-5, 1689-71-0, 1439-07-2 | |

| Record name | Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17619-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane,3-diphenyl-, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。